molecular formula C19H19FN2O4S3 B11408846 2-(ethylsulfonyl)-N-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

2-(ethylsulfonyl)-N-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

Cat. No.: B11408846
M. Wt: 454.6 g/mol
InChI Key: WFNIFQHSYOMRQH-UHFFFAOYSA-N
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Description

    2-(ethylsulfonyl)-N-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine: is a complex organic compound with a thiazole core. Let’s break down its structure:

  • This compound may have applications in medicinal chemistry, given its structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar thiazole derivatives are often synthesized through multistep processes involving cyclization reactions, sulfonation, and substitution reactions.
    • Industrial production methods would likely involve large-scale synthesis using established protocols.
  • Chemical Reactions Analysis

      Oxidation: The thiazole ring could undergo oxidation reactions, potentially leading to sulfoxide or sulfone derivatives.

      Reduction: Reduction of the sulfonyl groups could yield corresponding sulfides.

      Substitution: The benzyl group may participate in nucleophilic aromatic substitution reactions.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate. The presence of a fluorobenzyl group suggests possible interactions with biological targets.

      Biological Studies: Explore its effects on cellular pathways, enzyme inhibition, or receptor binding.

      Industry: Assess its use as a precursor for other compounds or as a building block in organic synthesis.

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is not available. Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Similar thiazole-based compounds include:

        Thiazolidinediones (TZDs): Used in diabetes treatment due to their insulin-sensitizing properties.

        Thiazole-based antibiotics: Examples include thiostrepton and micrococcin.

        Other thiazole-containing drugs: Such as riluzole (used for amyotrophic lateral sclerosis) and abafungin (antifungal agent).

    • Uniqueness: The specific combination of substituents in our compound sets it apart from these known analogs.

    Remember that while I’ve provided an overview, further research and experimental data would be necessary to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C19H19FN2O4S3

    Molecular Weight

    454.6 g/mol

    IUPAC Name

    2-ethylsulfonyl-N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

    InChI

    InChI=1S/C19H19FN2O4S3/c1-3-28(23,24)19-22-18(29(25,26)16-10-4-13(2)5-11-16)17(27-19)21-12-14-6-8-15(20)9-7-14/h4-11,21H,3,12H2,1-2H3

    InChI Key

    WFNIFQHSYOMRQH-UHFFFAOYSA-N

    Canonical SMILES

    CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C

    Origin of Product

    United States

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